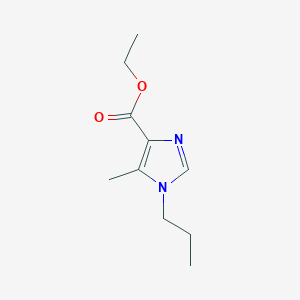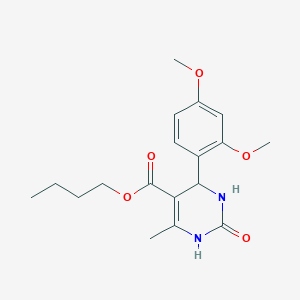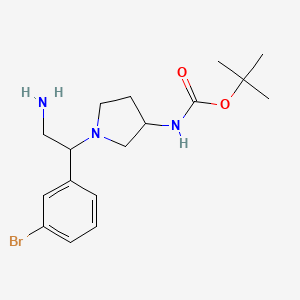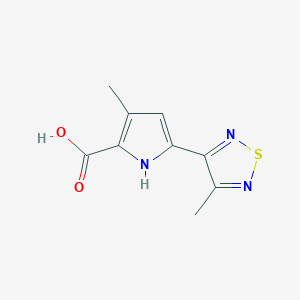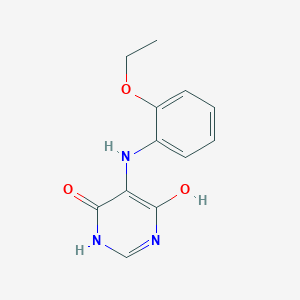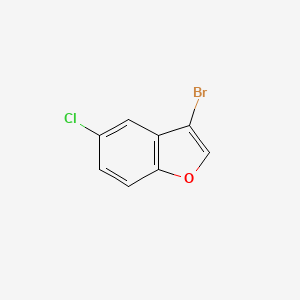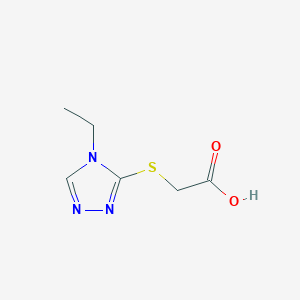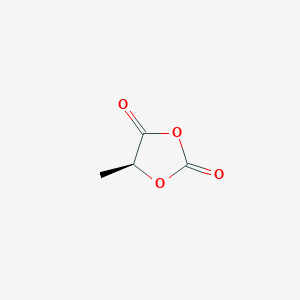
Benzyl 3-hydroxyisoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-hydroxyisoxazole-5-carboxylate de benzyle est un composé chimique appartenant à la famille des isoxazoles, qui est une structure hétérocyclique à cinq chaînons contenant un atome d'oxygène et un atome d'azote. Les isoxazoles sont connus pour leurs activités biologiques significatives et se retrouvent couramment dans divers produits pharmaceutiques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-hydroxyisoxazole-5-carboxylate de benzyle implique généralement la réaction de cycloaddition d'un alcyne avec un oxyde de nitrile. Cette réaction de cycloaddition (3 + 2) est souvent catalysée par des métaux tels que le cuivre (I) ou le ruthénium (II) . Des voies de synthèse sans métal ont également été développées pour éviter les inconvénients associés aux catalyseurs métalliques, tels que les coûts élevés, la toxicité et la production de déchets .
Méthodes de production industrielle
Les méthodes de production industrielle du 3-hydroxyisoxazole-5-carboxylate de benzyle ne sont pas largement documentées. L'approche générale implique l'utilisation de matières premières facilement disponibles et de conditions de réaction évolutives pour garantir la rentabilité et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-hydroxyisoxazole-5-carboxylate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle isoxazole.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le périodate de sodium (NaIO4), des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) et divers nucléophiles et électrophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou d'aldéhydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le 3-hydroxyisoxazole-5-carboxylate de benzyle a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du 3-hydroxyisoxazole-5-carboxylate de benzyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Benzyl 3-hydroxyisoxazole-5-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzyl 3-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 3-hydroxyisoxazole-5-carboxylate de benzyle comprennent d'autres dérivés d'isoxazole tels que :
- 3-Hydroxyisoxazole-5-carboxylate de méthyle
- 3-Hydroxyisoxazole-5-carboxylate d'éthyle
- 3-Hydroxyisoxazole-5-carboxylate de phényle
Unicité
Le 3-hydroxyisoxazole-5-carboxylate de benzyle est unique en raison de son groupe benzyle spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
benzyl 3-oxo-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO4/c13-10-6-9(16-12-10)11(14)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13) |
Clé InChI |
BRPRAHCMHMHODG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC(=O)NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



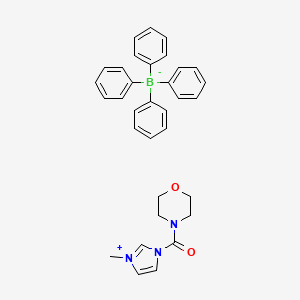
![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
